![molecular formula C11H15NO4 B2778160 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid CAS No. 1909336-14-6](/img/structure/B2778160.png)
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid
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Description
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid, also known as Boc-2-oxo-1-pyrrole acetic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Singlet Oxygen Reactions and Synthesis of Prodigiosin Analogs
One notable application of pyrrole derivatives involves the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen. This reaction pathway yields peroxidic intermediates that can couple with nucleophiles to produce 5-substituted pyrroles. These compounds, including α,α′-bipyrroles, serve as precursors for the synthesis of prodigiosin and its analogs, highlighting their significance in the development of complex organic molecules with potential application in materials science and medicinal chemistry (Wasserman et al., 2004).
Continuous Flow Synthesis of Pyrrole Derivatives
The development of efficient synthetic methodologies for pyrrole derivatives also includes the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. Utilizing tert-butyl acetoacetates, amines, and 2-bromoketones, this approach leverages the HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters to yield the corresponding acids in a single microreactor. This method underscores the compound's versatility in streamlining the production of complex organic structures, which could be advantageous for pharmaceutical and material science applications (Herath & Cosford, 2010).
Terbium-MOF Sensor for Ion Detection
In the field of materials science, a terbium metal-organic framework associated with pyrrole derivatives has been synthesized and shown to exhibit excellent fluorescence stability over a wide pH range in aqueous solution. This compound has demonstrated high selectivity and sensitivity for detecting Al3+ and CO32- ions in aqueous solutions, making it a promising sensor material for environmental monitoring and analytical chemistry (Zhan et al., 2019).
Regio-selective Synthesis for Chemical Building Blocks
Another significant research application involves the regio-selective synthesis of novel pyrrole carboxylic acid derivatives. This synthesis route utilizes the bulky tert-butyl moiety of pyrrole to direct selective substitutions, highlighting the strategic manipulation of molecular structures to achieve desired chemical properties. Such methodologies are critical for the development of new materials and active pharmaceutical ingredients (Nguyen et al., 2009).
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJVIGMEHIAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid |
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